2-Methyl-2-(oxolan-2-yl)propan-1-ol
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Overview
Description
“2-Methyl-2-(oxolan-2-yl)propan-1-ol” is a chemical compound with the CAS Number: 1780622-89-0 . It has a molecular weight of 144.21 and its IUPAC name is 2-methyl-2-(tetrahydrofuran-2-yl)propan-1-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(oxolan-2-yl)propan-1-ol” is 1S/C8H16O2/c1-8(2,6-9)7-4-3-5-10-7/h7,9H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Methyl-2-(oxolan-2-yl)propan-1-ol” is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the web search results.Scientific Research Applications
Intramolecular Cyclization and Oxetan Formation
The compound 2-Methyl-2-(oxolan-2-yl)propan-1-ol, under specific conditions, can undergo intramolecular cyclization leading to the formation of oxetans. This reaction pathway was observed in the study of 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its methyl analogs, which upon treatment with base in aqueous Me2SO, resulted in oxetans as the main products, showcasing the compound's reactivity towards cyclization reactions (Murai, Ono, & Masamune, 1976).
Heterocyclic Derivative Syntheses
2-Methyl-2-(oxolan-2-yl)propan-1-ol can also participate in heterocyclic derivative syntheses, as demonstrated by the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This reaction yields various heterocyclic compounds like tetrahydrofuran, dioxolane, and oxazoline derivatives, highlighting the compound's versatility in organic synthesis (Bacchi et al., 2005).
Reaction with Mercaptans
The compound shows reactivity towards mercaptans, leading to the formation of 2,2-bis-(alkylthio)-propan-1-ols when 2-methyl-2-(hydroxymethyl)-1,3-dioxolan reacts with mercaptans under specific conditions. This reaction provides a method for obtaining sulfur-containing organic compounds, further demonstrating the compound's utility in chemical syntheses (Atavin et al., 1966).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(oxolan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,6-9)7-4-3-5-10-7/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWYBSFRXYTKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxolan-2-yl)propan-1-ol |
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